molecular formula C5H3BrN2S B2982080 3-Bromoimidazo[5,1-B]thiazole CAS No. 1279721-68-4

3-Bromoimidazo[5,1-B]thiazole

Cat. No.: B2982080
CAS No.: 1279721-68-4
M. Wt: 203.06
InChI Key: XVSDZCXZVRYTHC-UHFFFAOYSA-N
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Description

3-Bromoimidazo[5,1-B]thiazole is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of a bromine atom at the 3-position of the imidazole ring enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromoimidazo[5,1-B]thiazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiazole with α-bromoketones in the presence of a base can yield this compound . Another method involves the use of trifluoroacetic acid anhydride as an acylating and cyclodehydrating agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, cyclization, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromoimidazo[5,1-b][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2S/c6-4-2-9-5-1-7-3-8(4)5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSDZCXZVRYTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N(C=N1)C(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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